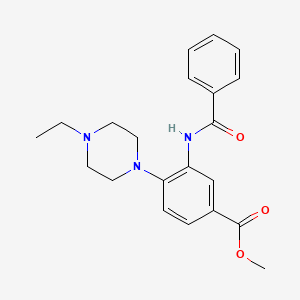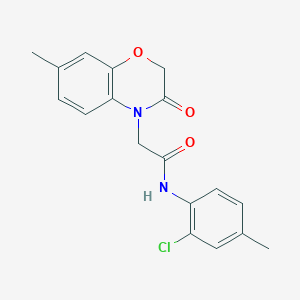![molecular formula C17H21BrN2O B12493433 N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]butan-1-amine](/img/structure/B12493433.png)
N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine is a complex organic compound that features a brominated phenyl ring, a pyridine moiety, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine typically involves multiple steps. One common approach starts with the bromination of 2-(pyridin-3-ylmethoxy)phenylmethanol to introduce the bromine atom at the 5-position of the phenyl ring. This is followed by the substitution of the hydroxyl group with a butylamine group under basic conditions. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for the bromination step .
Industrial Production Methods
In an industrial setting, the production of {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets can facilitate oxidation under ambient conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Quaternary ammonium compounds.
Reduction: De-brominated phenyl derivatives.
Substitution: Azide or thiol-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine serves as a versatile intermediate for the construction of more complex molecules. Its brominated phenyl ring allows for further functionalization, making it valuable in the synthesis of heterocyclic compounds .
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. Its amine group can interact with biological molecules, making it a candidate for drug development .
Industry
In the materials science field, {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism by which {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the pyridine moiety can enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities.
Thiazole Derivatives: Similar to imidazoles, thiazoles are known for their diverse biological activities and are used in various medicinal applications.
Uniqueness
What sets {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}(butyl)amine apart is its unique combination of a brominated phenyl ring, a pyridine moiety, and an amine group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H21BrN2O |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]butan-1-amine |
InChI |
InChI=1S/C17H21BrN2O/c1-2-3-8-20-12-15-10-16(18)6-7-17(15)21-13-14-5-4-9-19-11-14/h4-7,9-11,20H,2-3,8,12-13H2,1H3 |
Clave InChI |
OLDUVSVTVDYBFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1=C(C=CC(=C1)Br)OCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B12493350.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12493357.png)
![4-methyl-N-phenyl-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B12493358.png)
![1-{4-tert-butyl-1-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B12493364.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B12493367.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B12493382.png)
![[8-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B12493392.png)
![Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12493398.png)
![4-tert-butyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12493405.png)

![Ethyl 2-(morpholin-4-yl)-5-{[(3-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12493414.png)
![3'-(2,3-dimethylphenyl)-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione](/img/structure/B12493420.png)
![N-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12493427.png)

